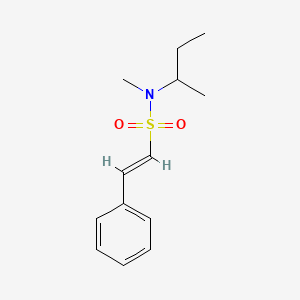

(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine. Sulfonamides are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the condensation of sulfonyl chlorides with amines. While the specific synthesis of (E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase was described, involving the condensation of appropriate thiazole and sulfonamide components . Another example is the synthesis of a ynamide compound, which was characterized by techniques such as single crystal X-ray diffraction and NMR . These methods could potentially be adapted for the synthesis of (E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be determined using techniques such as X-ray crystallography, NMR, and computational methods. For example, the crystal structure of a ynamide compound was determined, revealing a twisted conformation with axial chirality . Similarly, computational studies, such as Density Functional Theory (DFT), can be used to predict the molecular structure and properties of sulfonamide derivatives .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. The papers provided do not detail specific reactions for (E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide, but they do mention the reactivity of similar compounds. For instance, the solid-state polymerization of a ynamide compound was investigated, which proceeded simultaneously with a phase transition . Additionally, Schiff base reactions involving sulfonamide derivatives have been reported, which are useful in the synthesis of metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be quite diverse. The novel ynamide compound mentioned in one of the papers exhibited specific optical, electrochemical, and thermal properties, such as HOMO/LUMO energy levels and thermal stability . Similarly, the antimicrobial activity and molecular docking studies of a pyridine-based sulfonamide were investigated, providing insights into the biological properties of these compounds . The luminescent properties of metal complexes with sulfonamide ligands were also studied, indicating potential applications in electroluminescent devices .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of sulfonamide derivatives often involves innovative organic chemistry techniques to achieve compounds with desired properties. For instance, a study by Hajib et al. (2022) introduced a new bi-triazole precursor, synthesized from 2-amino-2-ethyl-1,3-propanediol, showcasing the structural versatility and potential for further functionalization of sulfonamide compounds (Hajib et al., 2022). Another example is the work by Aramini et al. (2003), where they developed a new and efficient synthesis of E-arylethenesulfonamides starting from 1-hydroxy-1-arylalkanes, underlining the utility of these compounds in chemical and pharmaceutical fields (Aramini et al., 2003).

Propiedades

IUPAC Name |

(E)-N-butan-2-yl-N-methyl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-4-12(2)14(3)17(15,16)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDFRJMWNJMPKF-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N(C)S(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2522508.png)

![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2522512.png)

![N-(furan-2-ylmethyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2522513.png)

![(E)-2-Cyano-3-cyclopropyl-N-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]prop-2-enamide](/img/structure/B2522515.png)

![6-(4-Chlorophenyl)-4-[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridazin-3-ol](/img/structure/B2522516.png)

![2-Methoxy-N-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)azetidin-3-yl]acetamide](/img/structure/B2522520.png)

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)

![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2522528.png)

![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)